molecular formula C16H29NS B8283508 3-Dodecylaminothiophene

3-Dodecylaminothiophene

Cat. No.: B8283508
M. Wt: 267.5 g/mol
InChI Key: LIIXXKLYZGSZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dodecylaminothiophene is a thiophene derivative featuring a thiophene ring substituted with an amino group (-NH₂) linked to a dodecyl (C₁₂H₂₅) alkyl chain. This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the long alkyl chain and electronic modulation via the amino group. Such characteristics make it a candidate for applications in organic electronics, surfactants, and bioactive molecules.

Properties

Molecular Formula

C16H29NS

Molecular Weight

267.5 g/mol

IUPAC Name

N-dodecylthiophen-3-amine

InChI

InChI=1S/C16H29NS/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-12-14-18-15-16/h12,14-15,17H,2-11,13H2,1H3

InChI Key

LIIXXKLYZGSZPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons:

Substituent Effects on Reactivity and Stability: this compound: The dodecyl chain increases steric hindrance, reducing reactivity in electrophilic substitution but enhancing thermal stability. The amino group enables hydrogen bonding, improving interfacial adhesion in polymer matrices. 3,5-Dimethylthiophene: Methyl groups enhance electron density on the thiophene ring, favoring electrophilic aromatic substitution. This compound is volatile and used in flavor synthesis . 3-Acetylthiophene: The acetyl group (-COCH₃) withdraws electron density, directing further substitution to the C5 position. It serves as a precursor for heterocyclic drug candidates .

Synthetic Pathways: this compound: Likely synthesized via Buchwald-Hartwig amination of 3-bromothiophene with dodecylamine, analogous to amine-functionalized phosphazene derivatives . 3-Amino Thietane Derivatives: Prepared via cyclization of thiols with nitriles, emphasizing sulfur-nitrogen bond formation strategies .

Applications in Materials Science: The hydrophobic dodecyl chain in this compound facilitates self-assembly in organic semiconductors, contrasting with 3-acetylthiophene’s role in conductive polymer synthesis (e.g., polyacetylene derivatives) .

Biological Activity: While 3-amino thietane derivatives exhibit antimicrobial and anticancer properties , the bioactivity of this compound remains underexplored.

Notes

Limitations of Current Data: Direct experimental data on this compound are scarce. Comparisons rely on structural analogs and inferred properties.

Research Gaps : Further studies are needed to characterize its electronic properties (e.g., HOMO-LUMO gaps) and validate applications in energy storage or biomedicine.

Synthesis Challenges : The long alkyl chain may complicate purification, necessitating advanced chromatographic techniques .

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